2-Amino-6-bromo-4-benzothiazolecarbonitrile
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Overview
Description
2-Amino-6-bromo-4-benzothiazolecarbonitrile is a chemical compound characterized by its unique structure, which includes an amino group, a bromo group, and a benzothiazole ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromo-4-benzothiazolecarbonitrile typically involves the reaction of 2-amino-4-bromobenzothiazole with cyanogen bromide under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. The choice of production method depends on factors such as cost, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-bromo-4-benzothiazolecarbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide or potassium iodide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of different substituted benzothiazoles or nitriles.
Scientific Research Applications
2-Amino-6-bromo-4-benzothiazolecarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2-Amino-6-bromo-4-benzothiazolecarbonitrile is similar to other benzothiazole derivatives, such as 2-amino-6-bromobenzothiazole and 6-amino-2-cyanobenzothiazole. its unique combination of functional groups and structural features distinguishes it from these compounds, making it suitable for specific applications where other derivatives may not be as effective.
Comparison with Similar Compounds
2-Amino-6-bromobenzothiazole
6-Amino-2-cyanobenzothiazole
2-Amino-4-bromophenol
Properties
Molecular Formula |
C8H4BrN3S |
---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
2-amino-6-bromo-1,3-benzothiazole-4-carbonitrile |
InChI |
InChI=1S/C8H4BrN3S/c9-5-1-4(3-10)7-6(2-5)13-8(11)12-7/h1-2H,(H2,11,12) |
InChI Key |
HSERNZYILXNLSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C#N)N=C(S2)N)Br |
Origin of Product |
United States |
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